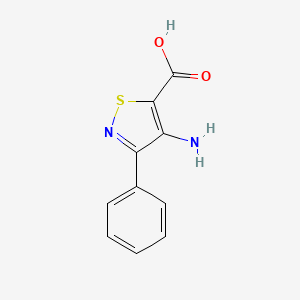

4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-7-8(6-4-2-1-3-5-6)12-15-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVQCWQMQWFMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254139 | |

| Record name | 4-Amino-3-phenyl-5-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82424-75-7 | |

| Record name | 4-Amino-3-phenyl-5-isothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82424-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-phenyl-5-isothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid and Analogues

The formation of the 4-aminothiazole-5-carboxylic acid scaffold can be accomplished through several key synthetic strategies. These routes differ in their starting materials and reaction conditions, offering flexibility in accessing a range of derivatives.

The Hantzsch thiazole (B1198619) synthesis is a cornerstone in the preparation of thiazole derivatives and involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). rsc.orgmdpi.com This versatile reaction has been widely adapted for the synthesis of various substituted thiazoles. researchgate.netnih.gov In the context of this compound, a common approach involves the reaction of an α-haloketone with thiourea. mdpi.com

Recent advancements in this methodology have focused on improving reaction efficiency and sustainability. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. nih.gov The use of catalysts, such as silica-supported tungstosilisic acid, has enabled the development of environmentally benign one-pot, three-component Hantzsch syntheses under conventional heating or ultrasonic irradiation. mdpi.comresearchgate.net The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions; for example, conducting the condensation under acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazoles alongside the expected 2-aminothiazoles. rsc.org

Table 1: Adaptations of the Hantzsch Thiazole Synthesis

| Adaptation | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. nih.gov | Reduced reaction times, improved yields. nih.gov |

| Catalytic One-Pot | Three-component reaction using a reusable catalyst. mdpi.com | Environmentally friendly, efficient. mdpi.com |

| Acidic Conditions | Alters the regioselectivity of the condensation. rsc.org | Access to different isomeric products. rsc.org |

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, involving the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the classical Gewald reaction leads to thiophenes, modified versions have been explored for the synthesis of other heterocycles. A notable adaptation allows for the synthesis of 2-substituted thiazoles from nitriles, where the substitution pattern on the nitrile precursor dictates whether a thiophene (B33073) or a thiazole is formed. beilstein-journals.org Specifically, the presence of an alkyl or aryl substituent adjacent to the cyano group can direct the reaction towards the formation of a thiazole. beilstein-journals.org This modified Gewald reaction offers an alternative pathway to the thiazole core, starting from different precursors compared to the Hantzsch synthesis. Four-component Gewald reactions have also been developed, further expanding the versatility of this methodology. arkat-usa.org

The condensation of thiourea or its derivatives with various carbonyl compounds is a fundamental strategy for the construction of the 2-aminothiazole (B372263) moiety. mdpi.comnih.gov This approach is central to the Hantzsch synthesis, where thiourea reacts with an α-haloketone. nih.gov However, variations of this condensation are also employed. For instance, ketones can react with N-substituted thioureas in the presence of an acid and a solvent like DMSO to yield 1,3-thiazole derivatives, avoiding the need for pre-functionalized α-haloketones. researchgate.net The reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea in the presence of iodine is another reported method for the synthesis of 4,5-substituted-2-aminothiazoles. mdpi.comnih.gov Furthermore, thioureido acids have been utilized as precursors, which upon reaction with bromoacetophenones, lead to the formation of aminothiazole derivatives. nih.gov The reaction of thiourea with aromatic benzaldehydes can also be employed in the synthesis of related heterocyclic structures. researchgate.net The versatility of thiourea as a building block is a recurring theme in the synthesis of these compounds. google.com

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, and this strategy has been applied to the synthesis of thiazole derivatives. mdpi.com A notable example is the one-pot, three-component condensation that is effectively a modified Hantzsch synthesis. mdpi.comresearchgate.net This reaction can involve an α-haloketone, thiourea, and a substituted benzaldehyde, catalyzed by an environmentally benign catalyst to produce highly substituted thiazoles. mdpi.comnih.gov The development of four-component Gewald reactions also falls under this category, providing a direct route to derivatized 2-aminothiophenes and, in modified forms, potentially to thiazoles. arkat-usa.org These MCRs are highly valued for their atom economy and the structural diversity they can generate from simple starting materials.

Synthesis of Key Precursors and Intermediates

A common precursor for the Hantzsch synthesis is an α-haloketone, such as 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which can be prepared by the selective α-monobromination of dehydroacetic acid. nih.gov Another important intermediate is ethyl 2-chloro-2-(2-phenylhydrazono)acetate, which can be synthesized from the reaction of ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione (B157559) with a benzenediazonium (B1195382) salt. nih.govresearchgate.net The synthesis of (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate, an intermediate for other pharmaceuticals, involves the reaction of ethyl 2-chloroacetoacetate with a diazonium salt solution under phase-transfer catalysis. google.com

For the synthesis of the carboxylic acid moiety, intermediates like 4-methylthiazole-5-carboxylic acid are relevant. This can be prepared from the corresponding ester, which in turn is synthesized by the reaction of ethyl 2-chloroacetoacetate with thiourea. chemicalbook.com The carboxylic acid can then be converted to the acid chloride for further functionalization. nih.gov The synthesis of ethyl 2-aminothiazole-5-carboxylate derivatives can also be achieved through a process involving the electrophilic α-bromination of ethyl β-ethoxyacrylate followed by thiazole ring formation with thiourea. semanticscholar.org A solid-phase synthesis approach has also been developed for ethyl 4-amino-1,3-thiazole-5-carboxylate, starting from Merrifield resin. rsc.org

Table 2: Synthesis of Key Precursors

| Precursor/Intermediate | Synthetic Method | Starting Materials |

|---|---|---|

| α-Haloketone | α-Monobromination nih.gov | Dehydroacetic acid nih.gov |

| Ethyl 2-chloro-2-(2-phenylhydrazono)acetate | Diazotization and coupling nih.govresearchgate.net | Ethyl 2-chloro-3-oxobutanoate, Aniline nih.govresearchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Condensation google.com | Ethyl 2-chloroacetoacetate, Thiourea google.com |

| Ethyl 4-amino-1,3-thiazole-5-carboxylate (Solid-Phase) | Multi-step on resin rsc.org | Merrifield resin, Ethyl bromoacetate (B1195939) rsc.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for achieving high yields and selectivity in the synthesis of this compound and its analogues. A variety of parameters can be adjusted to improve the outcome of the synthetic transformations.

For the Hantzsch thiazole synthesis, the use of microwave irradiation has proven to be a highly effective method for accelerating the reaction and increasing product yields. nih.gov For example, the optimal conditions for the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with N-phenylthiourea were found to be heating at 90 °C for 30 minutes in methanol (B129727) under microwave irradiation. nih.gov The choice of solvent and catalyst is also critical. One-pot syntheses have been optimized using silica-supported tungstosilisic acid as a reusable catalyst in an ethanol/water mixture, which allows for an environmentally friendly process. mdpi.com Solvent-free conditions have also been explored for the Hantzsch synthesis, further enhancing its green credentials. researchgate.net

Solvent Effects on Reaction Efficacy

The choice of solvent is a critical parameter in the synthesis of thiazole rings, capable of significantly influencing reaction rates, yields, and stereoselectivity. acs.org Solvents can affect the solubility of reactants, stabilize transition states, and mediate the activity of catalysts and bases. In the synthesis of complex heterocyclic structures like thiazoles, a survey of different solvents often reveals a substantial variance in efficacy. acs.org

For instance, in rhodium-catalyzed reactions for constructing atropisomeric triazoles, a related class of heterocycles, ethereal solvents such as diethyl ether (Et₂O) have been shown to provide superior results in terms of yield and diastereomeric ratio. acs.org In contrast, the use of polar protic solvents like methanol (MeOH) or polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can lead to a dramatic decrease in selectivity. acs.org Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are commonly employed solvents in the synthesis of thiazole-containing peptidomimetics. nih.gov

The efficacy of various solvents in a representative heterocyclic synthesis is detailed in the table below, illustrating the profound impact of the solvent environment on the reaction outcome. acs.org

| Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Diethyl Ether (Et₂O) | 99 | >20:1 | 95 |

| Dichloroethane (DCE) | 99 | >20:1 | 94 |

| Chloroform (CHCl₃) | 99 | >20:1 | 93 |

| Ethyl Acetate (EtOAc) | 99 | >20:1 | 93 |

| Toluene | 99 | >20:1 | 94 |

| Methanol (MeOH) | 99 | 5:1 | 96 |

| Acetonitrile (MeCN) | 94 | 3:2 | 88 |

| Dimethylformamide (DMF) | 86 | 1:1 | 91 |

| Tetrahydrofuran (THF) | 90 | 6:1 | 84 |

This table is based on data from a rhodium-catalyzed synthesis of biaxially chiral triazoles and serves to illustrate the principle of solvent effects in heterocyclic synthesis. acs.org

Role of Catalysts and Bases in Thiazole Synthesis

Catalysts and bases are fundamental to most synthetic routes for thiazole derivatives, including the Hantzsch thiazole synthesis and modified Gewald reactions. nih.govyoutube.com Bases are often required to deprotonate reactants, facilitating nucleophilic attack, or to neutralize acidic byproducts generated during the reaction. nih.gov For example, in the synthesis of certain thiazoles, calcium carbonate has been used to neutralize hydrobromic acid produced in situ. nih.gov Organic bases such as Diisopropylethylamine (DIEA) are also commonly used to facilitate coupling reactions in the synthesis of complex thiazole-containing molecules. nih.gov

Catalysts, on the other hand, provide an alternative reaction pathway with lower activation energy, thereby increasing the reaction rate without being consumed. While some modern approaches aim for catalyst-free conditions, many traditional and efficient syntheses rely on them. bepls.com For the synthesis of 1,2,4-thiadiazoles, a related heterocycle, hypervalent iodine(III) has been used as an inexpensive, metal-free catalyst, promoting intramolecular cyclization. mdpi.com The choice of catalyst can be crucial for yield and reaction time. mdpi.com The Gewald synthesis of 2-aminothiophenes, a reaction sharing mechanistic principles with thiazole synthesis, can be catalyzed by various agents, including N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber or L-proline, to achieve high efficiency. organic-chemistry.orgresearchgate.net

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that govern the kinetics of chemical reactions. The synthesis of this compound is typically conducted under conditions where temperature is carefully controlled, while pressure is less commonly varied from atmospheric conditions.

Temperature directly influences the reaction rate, as described by the Arrhenius equation. Most synthetic procedures for thiazoles specify an optimal temperature range, which may vary from 0°C to the reflux temperature of the solvent. nih.gov For instance, coupling reactions may be initiated at 0°C and allowed to proceed to room temperature overnight to control the reaction rate and minimize the formation of byproducts. nih.gov Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction. However, excessive temperatures can also promote side reactions or decomposition of reactants and products, leading to lower yields and purity. nih.gov

While pressure is a critical variable in gas-phase reactions, most syntheses of heterocyclic compounds in the liquid phase are performed at atmospheric pressure. nih.gov Therefore, its influence is often considered negligible unless volatile reagents are used or the reaction mechanism involves a significant change in volume. Detailed kinetic studies quantifying the specific effects of varying temperature and pressure on the synthesis of this compound are not extensively documented in the literature. However, the general principles of chemical kinetics suggest that, like other organic reactions, its rate is strongly dependent on temperature. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. mdpi.comsciencescholar.us These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. bepls.com

Key green strategies applicable to thiazole synthesis include:

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. bepls.com

Use of benign solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a central theme. bepls.com Water has been successfully used as a solvent for the synthesis of some 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Catalyst-free reactions: Developing synthetic protocols that proceed efficiently without a catalyst simplifies purification and reduces waste associated with toxic or expensive catalysts. bepls.com A catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as the solvent. bepls.com

Multicomponent reactions (MCRs): One-pot reactions involving three or more starting materials, such as the Hantzsch synthesis, are inherently atom-economical and reduce the number of synthetic steps and purification procedures required. bepls.com

These methodologies represent a more sustainable and environmentally friendly pathway for the production of this compound and its derivatives. bepls.commdpi.com

| Green Approach | Key Feature | Example Application in Thiazole Synthesis | Reference |

| Microwave Irradiation | Rapid, energy-efficient heating | Synthesis of trisubstituted thiazoles | bepls.com |

| Benign Solvents | Reduced environmental impact | Synthesis of 2-(alkylsulfanyl)thiazoles in water | bepls.com |

| Catalyst-Free Conditions | Simplified purification, less waste | Synthesis of 2-aminothiazoles in PEG-400 | bepls.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost solvent/catalyst | One-pot synthesis of hydrazinyl-4-phenyl-1,3-thiazoles | bepls.com |

Chemical Transformations and Derivatization Strategies of the Compound

Reactions Involving the Amino Group at Position 4

The primary amino group at the C4 position of the thiazole (B1198619) ring is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents.

The amino group of 4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid can readily undergo N-acylation to form the corresponding amides. This transformation is typically achieved by reacting the parent compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. Common bases used for this purpose include triethylamine (B128534) or pyridine. This reaction allows for the introduction of various acyl groups, thereby modifying the electronic and steric properties of the molecule.

For instance, the acylation of similar 2-aminothiazole (B372263) derivatives has been successfully carried out using a range of acid chlorides in solvents like dioxane. nih.gov The reaction of 2-amino-4,5-diarylthiazole derivatives with acyl chlorides in the presence of triethylamine is a well-established method for synthesizing N-acylated thiazoles. nih.gov These reactions are generally efficient and proceed under mild conditions.

Table 1: Examples of Reagents for N-Acylation of Aminothiazole Derivatives

| Acylating Agent | Base | Solvent |

| Acetyl chloride | Triethylamine | Dioxane |

| Benzoyl chloride | Pyridine | Dichloromethane |

| Butyryl chloride | Triethylamine | Tetrahydrofuran (B95107) |

| 4-Methylbenzoyl chloride | Triethylamine | Tetrahydrofuran |

This table is illustrative and based on reactions with analogous aminothiazole compounds.

The primary amino group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically involves heating the aminothiazole with the carbonyl compound, often with a catalytic amount of acid to facilitate the dehydration step. The formation of the C=N double bond in the Schiff base extends the conjugation of the system and provides a versatile intermediate for further synthetic transformations.

The synthesis of Schiff bases from various aminothiazole and aminotriazole derivatives with a range of aromatic aldehydes has been widely reported. researchgate.netresearchgate.netlookchemmall.com These reactions are often carried out under reflux in solvents like ethanol. researchgate.net The resulting Schiff bases can be isolated as stable crystalline solids. Studies on similar heterocyclic amines have shown that the reaction proceeds through a hemiaminal intermediate which then dehydrates to form the final imine product. nih.gov

Table 2: Representative Aldehydes and Ketones for Schiff Base Formation

| Carbonyl Compound | Product Type |

| Benzaldehyde | Aromatic Schiff Base |

| 4-Chlorobenzaldehyde | Aromatic Schiff Base |

| 4-Methoxybenzaldehyde | Aromatic Schiff Base |

| Acetone | Aliphatic Ketimine |

| Cyclohexanone (B45756) | Cycloaliphatic Ketimine |

This table provides examples of carbonyl compounds that are expected to react with this compound based on known reactions of similar compounds.

Reactions Involving the Carboxylic Acid Group at Position 5

The carboxylic acid group at the C5 position offers another handle for derivatization, primarily through reactions at the carbonyl carbon.

The carboxylic acid can be converted to its corresponding esters or amides. Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol or an amine to yield the ester or amide, respectively.

Amidation can be performed by direct condensation of the carboxylic acid with an amine using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the removal of water. These methods are widely used in peptide synthesis and can be applied to form amide bonds with a variety of amino compounds.

Substituent Effects and Modifications at the Phenyl Ring (Position 3)

Furthermore, the nature of the substituents on the phenyl ring can have a significant impact on the reactivity of the amino and carboxylic acid groups through electronic effects (inductive and resonance). For example, electron-withdrawing groups on the phenyl ring would decrease the basicity of the amino group and increase the acidity of the carboxylic acid group. Conversely, electron-donating groups would have the opposite effect. These substituent effects can be harnessed to fine-tune the chemical and biological properties of the resulting derivatives.

Construction of Fused Heterocyclic Systems from this compound Scaffolds

The strategic arrangement of functional groups in this compound and its derivatives (such as the corresponding ester or acid hydrazide) allows for the construction of various fused five- and six-membered heterocyclic rings. These reactions typically involve the participation of the endocyclic nitrogen atom or the exocyclic amino group in a cyclization process with appropriate bifunctional reagents.

The synthesis of pyrazole (B372694) and isoxazole (B147169) rings fused to the thiazole core generally requires the reaction of the aminothiazole scaffold with reagents that can provide the necessary atoms to complete the new ring.

Pyrazole Derivatives: The construction of a pyrazolo[4,5-d]thiazole system from a 4-aminothiazole-5-carboxylate derivative typically involves converting the carboxylic acid to a more reactive intermediate. For instance, transformation into the acid hydrazide followed by reaction with a β-ketoester or a similar 1,3-dielectrophile can lead to the formation of a fused pyrazolone (B3327878) ring. Another approach involves the reaction of the amino group with reagents that introduce a hydrazone moiety, which can then undergo cyclization.

Isoxazole Derivatives: Fused isoxazole systems, such as isoxazolo[4,5-d]pyrimidines, have been prepared from related amino-heterocyclic carboxylic acid amides. nih.gov For the thiazole scaffold, a potential pathway could involve the reaction of the 4-amino-5-carboxamide derivative with reagents that facilitate the formation of the N-O bond characteristic of the isoxazole ring.

Table 1: Synthetic Strategies for Fused Pyrazole and Isoxazole Derivatives

| Fused System | Precursor from Parent Compound | Typical Reagents | Resulting Fused Ring |

|---|---|---|---|

| Pyrazolo[4,5-d]thiazole | Carboxylic acid hydrazide | β-Ketoesters, 1,3-Diketones | Pyrazolone |

| Isoxazolo[4,5-d]thiazole | Carboxamide | Reagents for N-O bond formation | Isoxazolone |

The fusion of pyrimidine (B1678525) and thiadiazole rings to the aminothiazole backbone are well-established transformations, yielding compounds such as thiazolo[4,5-d]pyrimidines and thiazolo-thiadiazoles.

Pyrimidine Derivatives: The synthesis of fused pyrimidine rings often starts from the ethyl ester of the parent acid. For instance, ethyl 2-aminothiazole-4-carboxylate can be used to build thiazolo[4,5-d]pyridazine (B3050600) structures. mdpi.com A common strategy involves reacting the ortho-amino ester with formamide (B127407) or other one-carbon synthons to construct the pyrimidine ring. The amino group acts as a nucleophile, attacking a carbonyl or equivalent, followed by cyclization and dehydration.

Thiadiazole Derivatives: The construction of a fused thiadiazole ring often proceeds through a thiosemicarbazide (B42300) intermediate. The carboxylic acid is first converted to its corresponding acid hydrazide. Reaction of the acid hydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) yields a thiosemicarbazide derivative. kau.edu.sanih.gov This intermediate can then undergo acid- or base-catalyzed intramolecular cyclization to form a fused 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole-3-thione ring system, depending on the cyclization conditions and the atoms involved. kau.edu.sa

Table 2: Synthetic Strategies for Fused Pyrimidine and Thiadiazole Derivatives

| Fused System | Precursor from Parent Compound | Typical Reagents | Resulting Fused Ring |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidine | Carboxylic acid ester | Formamide, Urea, Isocyanates | Pyrimidinone |

| Fused 1,3,4-Thiadiazole | Carboxylic acid hydrazide | Isothiocyanates, Carbon disulfide | Thiadiazole |

The synthesis of fused imidazole (B134444) and triazole rings represents one of the most common derivatization strategies for aminothiazoles, leading to biologically significant scaffolds like imidazo[2,1-b]thiazoles.

Imidazothiazole Derivatives: The Hantzsch thiazole synthesis is a foundational method, and its principles are extended to create fused imidazoles. The imidazo[2,1-b]thiazole (B1210989) system is readily synthesized by reacting a 2-aminothiazole derivative with an α-haloketone. mdpi.comnih.govconnectjournals.comresearchgate.net The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the thiazole ring, followed by cyclization of the exocyclic amino group onto the ketone carbonyl, and subsequent dehydration to yield the aromatic fused system. The carboxylic acid at the 5-position can be carried through this reaction, often in its ester form, to be hydrolyzed later if needed. nih.gov

Triazole Derivatives: Fused triazole systems can be accessed via the thiosemicarbazide intermediate, similar to the synthesis of thiadiazoles. nih.gov Base-catalyzed intramolecular cyclization of the N-acylthiosemicarbazide derived from the aminothiazole carboxylic acid hydrazide can lead to the formation of a thiazolo-triazole-thione system. kau.edu.sanih.gov This transformation provides a versatile route to functionalized triazole derivatives.

Table 3: Synthetic Strategies for Fused Imidazothiazole and Triazole Derivatives

| Fused System | Precursor from Parent Compound | Typical Reagents | Resulting Fused Ring |

|---|---|---|---|

| Imidazo[2,1-b]thiazole | Aminothiazole | α-Haloketones (e.g., phenacyl bromides) | Imidazole |

| Thiazolo[3,2-b] kau.edu.sanih.govmdpi.comtriazole | Carboxylic acid hydrazide | Phenyl isothiocyanate, followed by base | Triazole-thione |

Advanced Spectroscopic and Analytical Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for a complete mapping of the molecular structure. researchgate.netresearchgate.netnih.gov

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group, typically located ortho, meta, and para to the thiazole (B1198619) ring, would likely appear as a complex multiplet in the range of δ 7.2–7.8 ppm. A broad singlet, characteristic of the amino (-NH₂) protons, is anticipated further downfield, its exact position being dependent on solvent and concentration. The most deshielded proton would be that of the carboxylic acid (-COOH) group, appearing as a very broad singlet at δ 12.0-13.0 ppm or even lower.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.2 - 7.8 | Multiplet | 5H |

| Amino (-NH₂) | 5.0 - 6.5 | Broad Singlet | 2H |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

Note: Spectra are typically recorded in a solvent like DMSO-d₆.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbonyl carbon, the carbons of the thiazole ring, and the carbons of the phenyl ring. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield. The thiazole ring carbons (C3, C4, and C5) would have characteristic shifts influenced by the attached substituents (phenyl, amino, and carboxyl groups). The phenyl group would show four distinct signals: one for the ipso-carbon attached to the thiazole ring, and three others for the ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Thiazole (C4-NH₂) | 150 - 160 |

| Thiazole (C3-Ph) | 145 - 155 |

| Phenyl (ipso-C) | 130 - 140 |

| Phenyl (ortho, meta, para C-H) | 125 - 130 |

| Thiazole (C5-COOH) | 110 - 120 |

Note: Chemical shifts are relative to a standard reference.

While ¹H and ¹³C NMR provide primary structural data, two-dimensional (2D) NMR techniques are crucial for confirming the precise connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, primarily confirming the connectivity of the protons within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. This would definitively link the aromatic proton signals to their corresponding phenyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping longer-range (2-3 bond) correlations. Key expected correlations for this compound would include those between the phenyl protons and the C3 carbon of the thiazole ring, and between the amino protons and the C4 carbon, thus confirming the substitution pattern on the heterocyclic core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rhhz.netsapub.orgmdpi.com The IR spectrum of this compound would be characterized by several key absorption bands. vscht.cz

A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which typically overlaps with the N-H stretching vibrations of the primary amine group appearing in the 3100-3500 cm⁻¹ region. libretexts.org A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent in the region of 1680-1720 cm⁻¹. libretexts.orglibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phenyl and thiazole rings would appear in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | Stretch | 3100 - 3500 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretch | 1680 - 1720 | Strong, Sharp |

| C=N, C=C (Ring) | Stretch | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. rhhz.netsapub.orgmdpi.comsapub.org For this compound (C₁₀H₈N₂O₂S), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for this molecule would likely involve the initial loss of small, stable molecules. libretexts.org Plausible fragmentations include the loss of a water molecule (M-18), loss of carbon dioxide (M-44) or the carboxyl group (M-45) from the carboxylic acid function. libretexts.orgresearchgate.net Further fragmentation could involve cleavage of the thiazole ring or the loss of the phenyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion and its fragments. mdpi.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental composition of C₁₀H₈N₂O₂S by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). nih.govnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of this compound. The molecular formula of this compound is C₁₀H₈N₂O₂S.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. This converts the carbon to carbon dioxide, hydrogen to water, and sulfur to sulfur dioxide. Nitrogen content is typically determined by measuring the N₂ gas produced after the reduction of nitrogen oxides. The amounts of these combustion products are accurately measured, allowing for the calculation of the percentage composition of each element.

The theoretical elemental composition can be calculated from the molecular formula (C₁₀H₈N₂O₂S) and the atomic weights of the constituent atoms (C≈12.01, H≈1.01, N≈14.01, O≈16.00, S≈32.07). The molecular weight of the compound is approximately 236.25 g/mol .

Theoretical Elemental Composition:

Carbon (C): ~50.84%

Hydrogen (H): ~3.41%

Nitrogen (N): ~11.86%

Sulfur (S): ~13.57%

Oxygen (O) (by difference): ~20.32%

Experimental results from elemental analysis would be compared against these theoretical values. A close correlation (typically within ±0.4%) between the experimental and theoretical percentages is a crucial indicator of the sample's purity and serves to confirm the empirical formula.

Hypothetical Elemental Analysis Data Table This table illustrates how experimental data would be presented. Note: These are theoretical values, not published experimental results.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 50.84 | 50.81 |

| Hydrogen (H) | 3.41 | 3.44 |

| Nitrogen (N) | 11.86 | 11.83 |

| Sulfur (S) | 13.57 | 13.55 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would be required.

The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the crystal and thus determine the structure of the unit cell—the basic repeating unit of the crystal.

This analysis provides a wealth of structural information, including:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of every atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: Provides exact details of the molecular geometry.

Intermolecular Interactions: Reveals how molecules are packed in the solid state, identifying hydrogen bonds, π-π stacking, and other non-covalent interactions.

Hypothetical Crystallographic Data Table This table shows the type of parameters obtained from an XRD study. Note: This data is hypothetical and not based on published experimental findings for this compound.

| Parameter | Value |

| Empirical formula | C₁₀H₈N₂O₂S |

| Formula weight | 236.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1019 |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly common and powerful method for this purpose.

In an HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column. The compound separates from impurities based on differences in their affinity for the stationary and mobile phases. A detector at the end of the column (commonly a UV-Vis detector for aromatic compounds like this one) measures the concentration of the eluting components over time, producing a chromatogram.

The purity of the sample is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. For isolation and purification, preparative chromatography, which uses larger columns, can be employed to separate the desired compound from reaction byproducts or starting materials.

Key parameters for an HPLC method include:

Column: The type of stationary phase (e.g., C18 for reversed-phase) and its dimensions.

Mobile Phase: The solvent or mixture of solvents (e.g., acetonitrile and water) and any additives (e.g., formic acid or trifluoroacetic acid to control pH). The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).

Flow Rate: The speed at which the mobile phase is pumped through the column.

Detection Wavelength: The specific UV wavelength at which the compound exhibits strong absorbance.

Hypothetical HPLC Method Parameters Table This table provides an example of conditions that might be used for purity assessment. Note: These parameters are illustrative and not from a validated method for this specific compound.

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Structure Activity Relationship Sar Investigations at the Molecular Level

Impact of Substituents on Molecular Interactions and Biological Activities

Role of Amino and Carboxylic Acid Groups

The amino and carboxylic acid moieties are fundamental to the biological activity of this class of compounds. Research on related thiazole (B1198619) derivatives has underscored the essential nature of these functional groups. For instance, a study on a series of thiazole compounds revealed that the presence of a free amino group at the 2-position and a carboxylic acid moiety at the 4-position of the thiazole scaffold were critical for inhibitory activity against carbonic anhydrase III. mdpi.com This highlights the potential of these groups in 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid to form crucial hydrogen bonds and electrostatic interactions within the active sites of target proteins.

The amino group can act as a hydrogen bond donor, while the carboxylic acid can function as both a hydrogen bond donor and acceptor, as well as participate in ionic interactions. The precise orientation and ionization state of these groups, influenced by the physiological environment, are key determinants of binding affinity and selectivity.

Influence of Phenyl Ring Substitutions

The phenyl ring at the 3-position of the thiazole core offers a valuable site for synthetic modification to fine-tune the compound's biological activity. The nature, size, and electronic properties of substituents on this aromatic ring can profoundly impact potency, selectivity, and pharmacokinetic properties.

While specific data for this compound is limited, SAR studies on analogous phenylthiazole structures provide valuable insights. For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed as potential anti-tumor agents, substitutions on the phenylamide ring significantly influenced their antiproliferative potency. nih.gov

The electronic effects of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the entire molecule, thereby affecting its interaction with biological targets. Steric factors also play a crucial role, as bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or hinder it through steric clashes.

To illustrate the potential impact of such substitutions, the following interactive table presents hypothetical data based on common observations in medicinal chemistry, demonstrating how different substituents on the phenyl ring could modulate biological activity.

| Substituent (Position) | Electronic Effect | Steric Hindrance | Predicted Biological Activity (IC50, µM) |

| -H (None) | Neutral | Low | 10.5 |

| 4-Cl | Electron-withdrawing | Medium | 5.2 |

| 4-OCH3 | Electron-donating | Medium | 8.7 |

| 4-NO2 | Strongly Electron-withdrawing | Medium | 2.1 |

| 2,4-diCl | Electron-withdrawing | High | 15.8 |

| 4-CH3 | Electron-donating | Medium | 9.3 |

Note: The data in this table is illustrative and intended to demonstrate the potential effects of phenyl ring substitutions based on general SAR principles.

Effects of Fused Heterocyclic Moieties

The fusion of additional heterocyclic rings to the this compound scaffold represents another strategic approach to modulate its biological activity. This strategy can lead to the creation of more rigid and conformationally constrained analogs, which can enhance binding affinity and selectivity for a specific target.

The table below provides a conceptual overview of how different fused heterocyclic systems might influence the properties of the core molecule.

| Fused Heterocycle | Potential New Interactions | Expected Impact on Activity |

| Pyrazole (B372694) | Hydrogen bond donor/acceptor | Potential for increased potency and selectivity |

| Imidazole (B134444) | Hydrogen bond donor/acceptor, potential for metal chelation | May alter target specificity |

| Benzene (forming a benzisothiazole) | Increased hydrophobicity, potential for π-stacking | Could enhance membrane permeability and target engagement |

| Pyrimidine (B1678525) | Hydrogen bond acceptors | May introduce new binding modes |

Systematic Modification Strategies for SAR Elucidation

To systematically elucidate the structure-activity relationships of this compound, a methodical approach to structural modification is essential. This typically involves a series of iterative design, synthesis, and biological testing cycles.

One common strategy is the "topographical exploration" of the molecule, where each key region—the amino group, the carboxylic acid, the phenyl ring, and the thiazole core—is systematically modified. For instance, the amino group could be acylated or alkylated to probe the necessity of a primary amine. The carboxylic acid could be esterified or converted to an amide to assess the importance of the acidic proton and its charge.

Another approach involves the synthesis of a focused library of analogs with diverse substituents on the phenyl ring, varying in their electronic and steric properties. This allows for a more comprehensive understanding of the SAR at this position and can lead to the identification of optimal substitution patterns. Computational methods, such as molecular docking and free energy calculations, can be employed to guide the selection of substituents and prioritize the synthesis of the most promising analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool for understanding and predicting the biological activity of a series of compounds based on their physicochemical properties. For derivatives of this compound, QSAR models can be developed to correlate molecular descriptors with a specific biological endpoint, such as inhibitory concentration (IC50).

The process of building a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological indices, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Once a validated QSAR model is established, it can be used to predict the activity of novel, unsynthesized analogs of this compound. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like thiazole (B1198619) derivatives, this is crucial for understanding how they might interact with biological targets such as enzymes or receptors.

Binding Affinity Predictions

Binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the strength of the interaction between a ligand and its target. In studies on various 2-aminothiazole (B372263) and phenylthiazole derivatives, these values are calculated to rank potential drug candidates. For instance, docking studies of 2-aminothiazole derivatives against the Hec1/Nek2 protein, a cancer target, have been performed to predict their inhibitory potential. tandfonline.comnih.gov Similarly, new thiazole conjugates have shown good docking scores against the Rho6 protein, indicating potential as anti-hepatic cancer agents. nih.gov A hypothetical docking study of 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target to predict its binding energy.

Table 1: Illustrative Binding Affinity Data for Various Thiazole Derivatives

| Derivative Class | Target Protein | Typical Binding Energy (kcal/mol) |

|---|---|---|

| 2-Aminothiazoles | Hec1/Nek2 tandfonline.comnih.gov | -7.0 to -9.5 |

| 4,5-Dihydrothiazoles | Penicillin Binding Protein 4 (PBP4) nih.gov | ~ -5.2 |

| Phenylthiazole acids | PPARγ dovepress.com | Not specified |

| 2-Phenyl-amino thiazoles | FabH wjarr.com | -104 to -143 (MolDock Score) |

Identification of Key Interacting Residues

Beyond just the energy score, docking simulations identify the specific amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for stable binding. For example, molecular docking of certain thiazole derivatives has identified key hydrogen bonds and arene-arene interactions with residues like Ser59 and Phe31 in the DHFR enzyme. nih.gov Analysis of 2-oxoquinoline arylaminothiazole derivatives targeting tubulin revealed important interactions with residues such as Gln136, Val238, and Asn167. scielo.org.mx A simulation for this compound would likely show the carboxylic acid group forming hydrogen bonds, the phenyl ring participating in hydrophobic or pi-stacking interactions, and the amino group acting as a hydrogen bond donor or acceptor.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of many-body systems. For novel compounds, DFT is used to calculate optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties.

Studies on related compounds, such as 4-amino-5-(indol-3-oyl)-2-phenylaminothiazole, have utilized DFT with the B3LYP method to investigate optimized molecular geometry, bond lengths, bond angles, and atomic charges. researchgate.net Such analyses provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator. A smaller gap suggests higher reactivity. DFT calculations could elucidate the charge distribution and reactive sites on the this compound molecule.

Conformational Analysis and Energy Minimization

Molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis aims to find the stable conformations (energy minima) and the energy barriers between them. This is important because a molecule's biological activity is often dependent on it adopting a specific conformation to fit into a receptor's binding site. A conformational analysis of thiazole-5-carboxylic acid (lacking the amino and phenyl groups) using DFT found four stable conformers, with relative energies calculated to determine the most stable planar and non-planar structures. dergipark.org.tr A similar study on this compound would explore the rotational freedom around the single bonds, particularly the orientation of the phenyl and carboxylic acid groups relative to the thiazole ring, to identify the lowest energy conformation.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex in a simulated physiological environment. MD simulations have been used to study the stability of various 2-aminothiazole derivatives complexed with proteins like Hec1/Nek2 and Aurora Kinase. tandfonline.comacs.org These studies analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm that the ligand remains stably bound in the active site. Such a simulation for this compound would validate docking results and provide a more realistic view of its interaction with a biological target.

In Silico Prediction of Mechanistic Pathways

Computational methods can also be used to predict or support proposed reaction mechanisms or metabolic pathways. For instance, DFT calculations can model transition states to determine the energy barriers of a chemical reaction, helping to understand how a compound might be synthesized or metabolized. While specific mechanistic pathway predictions for this compound are not available, in silico studies on broader classes of thiazole derivatives are used to understand their mechanisms of action, such as the inhibition of specific enzymes or the modulation of signaling pathways. imedpub.comresearchgate.net

Future Research Perspectives

Rational Design of Next-Generation Thiazole-Based Scaffolds

The core structure of 4-Amino-3-phenyl-1,2-thiazole-5-carboxylic acid presents multiple avenues for modification, allowing for the rational design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Thiazole (B1198619) derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govmonash.edu Future research will focus on systematic structure-activity relationship (SAR) studies to optimize this scaffold.

Key strategies will likely include:

Substitution on the Phenyl Ring: Introducing various substituents (electron-donating or electron-withdrawing) at the ortho, meta, and para positions of the 3-phenyl group can modulate the compound's electronic properties and steric profile, potentially enhancing interactions with specific biological targets like kinase enzymes. acs.orgmdpi.com

Modification of the Carboxylic Acid Group: The carboxylic acid at the C5 position is a prime site for derivatization into esters, amides, or hydrazides. This can alter the compound's solubility, cell permeability, and hydrogen bonding capacity, which is crucial for target engagement. nih.govmdpi.com

Functionalization of the Amino Group: The C4-amino group can be acylated or transformed into Schiff bases to explore new interaction points and potentially fine-tune the molecule's biological activity.

The following table outlines a conceptual framework for the rational design of new derivatives based on the this compound scaffold.

| Modification Site | Proposed Modification | Scientific Rationale & Objective | Potential Target Class |

|---|---|---|---|

| C3-Phenyl Ring | Addition of -F, -Cl, -CF₃ groups | Enhance binding affinity through halogen bonding; improve metabolic stability. | Protein Kinases, Enzymes |

| C5-Carboxylic Acid | Conversion to amides or esters | Improve cell permeability and oral bioavailability; introduce new hydrogen bond donors/acceptors. | Various (target-dependent) |

| C4-Amino Group | Acylation or conversion to ureas | Modulate polarity and explore additional binding interactions within target protein pockets. | Enzymes, Receptors |

| Thiazole Core | Bioisosteric replacement with oxazole or triazole | Fine-tune electronic properties and metabolic profile while retaining core geometry. | Various (target-dependent) |

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry

While classical methods like the Hantzsch thiazole synthesis have been foundational, future research must prioritize the development of more efficient and environmentally benign synthetic routes. bepls.comingentaconnect.com The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce waste, minimize the use of hazardous reagents, and lower energy consumption. researchgate.netbohrium.com

Future synthetic research on this compound and its derivatives should focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. researchgate.netrasayanjournal.co.in

Ultrasonic Irradiation: Sonochemistry offers another energy-efficient method to accelerate reactions and enhance product formation. bepls.commdpi.com

Green Catalysts and Solvents: Employing reusable, solid-supported catalysts (e.g., silica-supported tungstosilisic acid) or biodegradable biocatalysts (e.g., chitosan hydrogels) can streamline purification and reduce environmental impact. bepls.commdpi.com The use of greener solvents like water or ethanol, or performing reactions under solvent-free conditions, represents a significant advancement over traditional volatile organic solvents. researchgate.net

Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product without isolating intermediates improves efficiency and reduces waste. bepls.comresearchgate.net

| Synthetic Approach | Key Advantages | Relevance to Thiazole Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. researchgate.net | Accelerates classical cyclization reactions for forming the thiazole ring. |

| Ultrasonic Irradiation | Enhanced reaction rates, improved mass transfer. bepls.com | Promotes efficient synthesis under milder conditions. |

| Green Catalysis | Recyclable, reduced toxicity, high selectivity. mdpi.com | Replaces hazardous reagents and simplifies product purification. |

| Aqueous or Solvent-Free Reactions | Eliminates hazardous organic solvents, improves safety, reduces waste. researchgate.net | Aligns synthesis with principles of sustainable chemistry. |

Deeper Mechanistic Investigations at the Atomic and Sub-Molecular Levels

Understanding how this compound interacts with biological targets is crucial for its development. Future research will heavily rely on computational and biophysical methods to elucidate these mechanisms at an atomic level. Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding modes of thiazole derivatives within the active sites of proteins, such as kinases, enzymes involved in bacterial cell wall synthesis, or tubulin. acs.orgnih.govresearchgate.net

Prospective studies in this area would involve:

Computational Modeling: Using Density Functional Theory (DFT) to analyze the molecule's electronic structure, orbital energies (HOMO/LUMO), and reactivity, which can provide insights into its chemical behavior and potential for interaction. researchgate.netresearchgate.net

Molecular Docking and Simulation: Simulating the interaction of the compound with a panel of known drug targets to identify potential mechanisms of action and guide the rational design of more potent analogues. mdpi.com

Fragment-Based Drug Discovery (FBDD): Using the thiazole scaffold as a starting fragment and computationally or experimentally screening for its binding against various protein targets. Although some thiazoles can be problematic in FBDD due to reactivity, careful profiling can identify tractable hits. nih.gov

Development of Advanced Analytical Techniques for Compound Characterization

The unambiguous characterization of newly synthesized derivatives of this compound is essential. While standard techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are routinely used, future research will benefit from the application of more advanced analytical methods. mdpi.comekb.eg

Future characterization efforts should incorporate:

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of novel compounds with high precision. researchgate.netnih.gov

Single-Crystal X-ray Diffraction: To definitively determine the three-dimensional atomic structure of the molecule and its derivatives, providing invaluable information on bond lengths, angles, and conformation, which is critical for understanding structure-activity relationships. nih.gov

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the compounds, which is particularly relevant for applications in material sciences. nih.gov

Advanced Spectroscopic Methods: Investigating the photophysical properties, such as fluorescence, can reveal potential applications in bio-imaging or as materials for electronic devices. researchgate.net

| Analytical Technique | Type of Information Provided | Importance for Future Research |

|---|---|---|

| 1H and 13C NMR | Connectivity and chemical environment of atoms. | Fundamental for routine structural confirmation. ekb.eg |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular formula and mass. nih.gov | Unambiguous confirmation of compound identity. |

| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure and stereochemistry. nih.gov | Crucial for understanding SAR and for computational modeling. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. nih.gov | Essential for evaluating potential in materials science applications. |

Synergistic Research with Material Sciences and Other Disciplines

The utility of thiazole derivatives extends beyond pharmacology. The unique electronic and structural properties of the thiazole ring make it a promising candidate for applications in material sciences and other interdisciplinary fields.

Future synergistic research could explore:

Organic Electronics: Thiazole-based compounds have been investigated as fluorophores and components in organic light-emitting diodes (OLEDs) due to their promising optoelectronic properties. researchgate.net The photophysical characteristics of this compound should be investigated for such applications.

Advanced Coatings: Thiazole derivatives have been incorporated as additives into polyurethane coatings to enhance their antimicrobial and flame-retardant properties. ekb.eg This presents a practical application for preventing biocontamination and improving the safety of materials.

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring can act as ligands to coordinate with metal ions. The synthesis of metal complexes (e.g., with copper) can lead to hybrid materials with novel catalytic or biological properties. nih.gov

This multi-faceted approach ensures that the research trajectory for this compound will remain vibrant, with potential impacts spanning from the development of life-saving medicines to the creation of next-generation materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3-phenyl-1,2-thiazole-5-carboxylic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via condensation reactions involving substituted thiazole precursors and phenylamine derivatives. For example, analogous thiazole-carboxylic acids (e.g., 4-ethyl-1,2-thiazole-5-carboxylic acid) are synthesized using cyclization reactions with ethyl groups introduced via alkylation . Purity is assessed using HPLC (≥95% purity threshold) and melting point analysis (e.g., 201–203°C for structurally related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : and NMR identify proton environments and carbon frameworks, particularly the phenyl and thiazole moieties.

- IR : Confirms carboxylic acid (-COOH) and amine (-NH) functional groups via O-H/N-H stretches (~2500–3300 cm) and C=O stretches (~1700 cm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNOS).

- XRD : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles .

Q. How is the compound typically stored to maintain stability in laboratory settings?

- Methodology : Store under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability is monitored via periodic HPLC analysis, with degradation products (e.g., decarboxylated derivatives) quantified .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in regioselective reactions?

- Methodology :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield in analogous triazole-thiadiazole systems .

- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions and reduce side-product formation .

Q. What computational approaches predict the compound’s bioactivity and physicochemical properties?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. For example, thiadiazole-triazole hybrids show promise in binding to ATP pockets .

- Collision Cross-Section (CCS) : Predict CCS values (e.g., 131.9 Ų for [M+H]+) via ion mobility spectrometry to correlate with mass spectrometry data .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties and reactivity .

Q. How can contradictions in biological activity data be resolved (e.g., divergent IC values across studies)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, pH-dependent solubility may explain variability in thiazole-carboxylic acid bioactivity .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., MTT assays at 48-hour exposure) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies are used to design derivatives with enhanced pharmacokinetic properties?

- Methodology :

- SAR Studies : Modify substituents on the phenyl or thiazole ring. For example, electron-withdrawing groups (e.g., -Cl) improve metabolic stability in triazole-thiadiazole hybrids .

- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Key Considerations for Researchers

- Structural Analogues : Compare with 5-amino-1,2,4-triazole-3-carboxylic acid (CAS 3641-13-2) for SAR insights .

- Software Tools : Use SHELXL for XRD refinement and Gaussian for DFT calculations .

- Ethical Compliance : Adhere to institutional guidelines for bioactivity testing, avoiding FDA-unapproved applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.